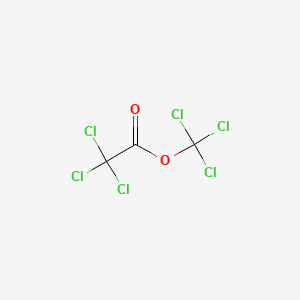

Trichloromethyl trichloroacetate

Description

Contextualization within Halogenated Organic Chemistry

Halogenated organic compounds are widespread, with both natural and synthetic origins. nih.gov Their applications are vast, ranging from pharmaceuticals and agrochemicals to polymers and industrial solvents. noaa.govnih.gov The introduction of halogen atoms, such as chlorine, into an organic framework dramatically alters the molecule's properties. In the case of the trichloromethyl and trichloroacetate (B1195264) moieties, the high electronegativity of the chlorine atoms creates significant electron-withdrawing effects. This inductive effect makes the adjacent carbon atoms highly electrophilic and influences the acidity of nearby protons.

The presence of multiple chlorine atoms on a single carbon, as in the trichloromethyl group, imparts unique characteristics. These groups can stabilize negative charges on adjacent atoms and can act as leaving groups in certain reactions. Similarly, the trichloroacetate group is a derivative of trichloroacetic acid, a significantly stronger acid than its non-halogenated counterpart, acetic acid, due to the electron-withdrawing nature of the trichloromethyl group. wikipedia.org This enhanced acidity is a direct consequence of the stabilization of the resulting carboxylate anion.

Historical Development of Synthetic Methodologies for Trihalogenated Carbons

The synthesis of molecules containing trihalogenated carbons has a rich history, driven by the utility of these compounds as synthetic intermediates. One of the earliest and most fundamental methods for introducing a trichloromethyl group is through the haloform reaction, where a methyl ketone or a compound that can be oxidized to a methyl ketone is treated with a halogen in the presence of a base.

A significant advancement in the synthesis of trichloromethyl-containing compounds came with the work of Jean-Baptiste Dumas in the 1830s, who discovered trichloroacetic acid by reacting chlorine with acetic acid. wikipedia.org This was a pivotal moment in the development of organic chemistry, challenging existing theories of the time. wikipedia.org

Modern synthetic methodologies have expanded the toolbox for creating trihalogenated carbons. These include:

Direct Chlorination: The exhaustive chlorination of acetic acid or its derivatives at high temperatures, often with a catalyst, can yield trichloroacetic acid. wikipedia.org

Oxidation of Trichloroacetaldehyde (Chloral): Trichloroacetic acid can also be prepared by the oxidation of chloral. wikipedia.org

Decarboxylative Approaches: The decarboxylation of sodium trichloroacetate can generate the trichloromethyl anion, a potent nucleophile for attacking various electrophiles like aldehydes and ketones. wikipedia.orgacs.org This method has been refined for the synthesis of 2,2,2-trichloromethylcarbinols. acs.orgacs.org

Organometallic Reagents: The coupling of organozinc intermediates with trichloroacetyl chloride provides another route to trichloromethyl ketones. organic-chemistry.org

In Situ Generation of Reagents: To avoid handling potentially unstable reagents, methods for the in situ generation of trimethyl(trichloromethyl)silane (B1229197) (CCl₃-TMS) have been developed for the synthesis of TMS-protected 2,2,2-trichloromethylcarbinols. organic-chemistry.org

These methods have enabled the synthesis of a wide array of molecules containing trihalogenated carbons, including the subject of this article, trichloromethyl trichloroacetate. One potential synthetic route to this compound involves the esterification of trichloroacetic acid with trichloromethanol. Another pathway could be the exhaustive chlorination of methyl acetate (B1210297). vulcanchem.com

Fundamental Reactivity Paradigms of Halogenated Acetates and Trichloromethyl Groups

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms and the stability of the potential leaving groups.

Reactivity of the Trichloromethyl Group:

The trichloromethyl group is a key player in the molecule's reactivity.

Leaving Group Ability: The −CCl₃ group can function as a leaving group in nucleophilic substitution reactions.

Radical Reactions: The C-Cl bonds can undergo homolytic cleavage to form radicals, which can participate in various radical-mediated transformations.

Inductive Effect: The strong electron-withdrawing nature of the three chlorine atoms enhances the electrophilicity of the carbonyl carbon in the trichloroacetate moiety. scite.ai

Reactivity of the Trichloroacetate Moiety:

The trichloroacetate portion of the molecule is also highly reactive.

Hydrolysis: The ester linkage is susceptible to hydrolysis, either acid or base-catalyzed, to yield trichloroacetic acid and trichloromethanol. The latter is unstable and can decompose.

Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic and readily attacked by nucleophiles. This can lead to the displacement of the trichloromethoxide group.

Decarboxylation: As seen with sodium trichloroacetate, under certain conditions, the trichloroacetate moiety can undergo decarboxylation to generate the trichloromethyl anion. wikipedia.org

The combination of these two reactive moieties in a single molecule, this compound, suggests a compound with a rich and complex reactivity profile, making it a potentially versatile reagent in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

6135-29-1 |

|---|---|

Molecular Formula |

C3Cl6O2 |

Molecular Weight |

280.7 g/mol |

IUPAC Name |

trichloromethyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C3Cl6O2/c4-2(5,6)1(10)11-3(7,8)9 |

InChI Key |

YYWRWVLWCGOORG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies Employing and Generating Trichloromethyl and Trichloroacetate Species

Approaches to Trichloromethyl Anion Generation

The trichloromethyl anion (CCl₃⁻) is a key intermediate in several carbon-carbon bond-forming reactions. Its generation can be achieved through various chemical pathways, with the decarboxylation of trichloroacetic acid and its derivatives being a prominent method.

Decarboxylation of Trichloroacetic Acid and its Salts: Mechanistic Insights

The decarboxylation of trichloroacetic acid (TCA) and its corresponding salts stands as a classical and effective method for generating the trichloromethyl anion. The mechanism and the nature of the reactive species, however, can be highly dependent on the reaction conditions, particularly the solvent.

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the dissolution of dry trichloroacetic acid leads to the formation of the trichloromethyl anion. This process occurs readily at room temperature without the need for a catalyst. The strong solvating power of DMSO for the proton stabilizes it, leaving the trichloroacetate (B1195264) ion poorly solvated and thus unstable, facilitating its decomposition. The generated trichloromethyl anion can then be trapped by electrophiles present in the reaction mixture.

A different mechanistic pathway is observed in acetonitrile. Here, mixtures of trichloroacetate ions and trichloroacetic acid can undergo a self-decarboxylation process. This reaction proceeds through a redox loop mechanism where the trichloroacetic acid is consumed via proton reduction, while the trichloroacetate ion is oxidized, akin to an electrochemical Kolbe reaction. This process results in the formation of trichloromethyl radicals.

The thermal decomposition of trichloroacetate salts is also a well-established route to the trichloromethyl anion, which is subsequently protonated to form chloroform (B151607).

Alternative Chemical Routes for Trichloromethyl Anion Formation

Beyond the decarboxylation of trichloroacetic acid, several other chemical routes are available for the generation of trichloromethyl anions or their synthetic equivalents.

One of the most common alternative methods involves the deprotonation of chloroform (trichloromethane). Due to the electron-withdrawing nature of the three chlorine atoms, the proton on chloroform is sufficiently acidic to be removed by a strong base. This approach is fundamental to the base-promoted addition of chloroform to carbonyl compounds.

Another precursor for the trichloromethyl moiety is carbon tetrachloride . The trichloromethyl radical can be generated from carbon tetrachloride through a single electron transfer mechanism, for instance, mediated by cytochrome P450. While this generates a radical species, under certain reductive conditions, it can lead to products consistent with the reactivity of the trichloromethyl anion. For example, under anaerobic conditions, carbon tetrachloride can be sequentially reduced to chloroform and other species.

The haloform reaction, which involves the reaction of a methyl ketone or a secondary alcohol oxidizable to a methyl ketone with a halogen in the presence of a base, can also produce chloroform. While the primary product is a carboxylate, the reaction proceeds through the formation of a trihalomethyl anion which is then protonated.

Synthesis of Trichloromethyl-Containing Carbinols

Trichloromethyl-containing carbinols are versatile intermediates in organic synthesis. Their preparation can be achieved through several synthetic strategies, including addition reactions to aldehydes, Friedel-Crafts-type alkylations, and direct synthesis from primary alcohols.

Friedel-Crafts Alkylation Analogues with Trichloroacetaldehyde

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, typically involves the alkylation or acylation of an aromatic ring. A notable analogue of this reaction utilizes trichloroacetaldehyde (chloral) to introduce a trichloromethyl-substituted carbon onto an aromatic nucleus.

A classic example of this is the reaction of trichloroacetaldehyde with chlorobenzene in the presence of a strong acid catalyst, such as sulfuric acid, to produce the well-known insecticide DDT (dichlorodiphenyltrichloroethane). In this reaction, the aldehyde is activated by the acid, and the resulting electrophile is attacked by two equivalents of chlorobenzene, leading to the formation of a diaryltrichloroethane derivative. This reaction is analogous to a Friedel-Crafts alkylation, where the electrophile is derived from an aldehyde rather than an alkyl halide. doubtnut.comdoubtnut.com

The general mechanism involves the protonation of the carbonyl oxygen of trichloroacetaldehyde by the strong acid, which generates a highly electrophilic carbocation. This carbocation then undergoes electrophilic aromatic substitution with the aromatic compound. A second aromatic molecule then displaces the newly formed hydroxyl group after protonation, leading to the final diaryltrichloroethane product.

Formation from Primary Alcohols

A highly efficient and step-economical method for the synthesis of trichloromethyl carbinols is the direct one-pot conversion from primary alcohols. nih.govorganic-chemistry.org This approach circumvents the need to isolate the often-unstable intermediate aldehydes. organic-chemistry.org

The process involves the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP) in chloroform. nih.govorganic-chemistry.org Following the oxidation, a base is introduced to facilitate the trichloromethylation of the in situ-generated aldehyde. nih.govorganic-chemistry.org Extensive screening has identified 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an optimal base for this transformation. nih.govorganic-chemistry.org This one-pot procedure is compatible with a wide array of primary alcohols, including those with electron-rich and electron-poor aromatic rings, as well as sterically hindered aliphatic alcohols. organic-chemistry.org

The following table presents the yields of trichloromethyl carbinols synthesized from various primary alcohols using this one-pot methodology.

| Primary Alcohol | Yield of Trichloromethyl Carbinol (%) | Reference |

| 4-Methoxybenzyl alcohol | 92 | organic-chemistry.org |

| 4-Nitrobenzyl alcohol | 85 | organic-chemistry.org |

| 2-Naphthalenemethanol | 91 | organic-chemistry.org |

| 1-Adamantanemethanol | 88 | organic-chemistry.org |

| Cinnamyl alcohol | 78 | organic-chemistry.org |

| (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol | 82 | nih.gov |

This method has also been shown to proceed with complete stereochemical fidelity when starting with a chiral primary alcohol, highlighting its utility in asymmetric synthesis. nih.gov

Preparation of Trichloromethyl Ketones

Trichloromethyl ketones are valuable precursors for synthesizing chiral α-amino and α-hydroxy acids. organic-chemistry.org Two primary and effective methods for their preparation are detailed below.

Coupling Reactions of Organozinc Intermediates with Trichloroacetyl Chloride

While the original Blaise reaction sometimes resulted in moderate yields, it remains a viable method. wikipedia.org The mechanism involves the initial coordination of the oxygen atom of the acyl chloride to the organozinc compound, followed by the transfer of the organic group from zinc to the carbonyl carbon and the departure of the chloride leaving group. wikipedia.org The formation of organozinc reagents from metallic zinc and organohalides can be facilitated by activating agents like trimethylsilyl (B98337) chloride (TMSCl) or by using polar aprotic solvents. nih.gov

This coupling approach provides a direct route to trichloromethyl ketones from readily accessible organozinc precursors.

Esterification and Derivatization of Trichloroacetic Acid

Trichloroacetic acid can be converted into a variety of esters, which serve as important reagents and intermediates in organic synthesis.

General Esterification Protocols

The esterification of trichloroacetic acid can be achieved through several standard methods. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common approach. cerritos.educommonorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used as the solvent. cerritos.edu Mineral acids are typically employed as catalysts. cerritos.edu

Another method involves the reaction of trichloroacetic acid with an alcohol in the presence of a compound that forms an azeotrope with water, such as toluene (B28343) or benzene. google.com This allows for the removal of water, which is a byproduct of the reaction, thereby shifting the equilibrium towards the formation of the ester. google.com Heating the reaction mixture is usually required to achieve high yields. google.com

Trichloroacetimidates can also be used as reagents for esterification under mild, promoter-free conditions. researchgate.netnih.gov This method is particularly useful for substrates with sensitive functional groups that might decompose in the presence of strong acids. researchgate.netnih.gov The reaction proceeds through a symbiotic activation process where both the carboxylic acid and the trichloroacetimidate (B1259523) are activated. nih.gov

Synthesis of Specific Trichloroacetate Esters (e.g., Methyl Trichloroacetate)

Methyl trichloroacetate is a versatile reagent, notably used as a precursor for the generation of dichlorocarbene (B158193). enamine.net It can be synthesized by the direct esterification of trichloroacetic acid with methanol (B129727). One synthetic method involves reacting chloroacetic acid with methanol in the presence of carbon tetrachloride. google.com

The synthesis of other trichloroacetate esters, such as those derived from dihydroxy aliphatic alcohols (glycols) or glycol ethers, can be accomplished by reacting trichloroacetic acid with the corresponding alcohol. google.com For instance, reacting trichloroacetic acid with ethylene (B1197577) glycol or diethylene glycol yields the corresponding bis(trichloroacetate) esters. google.com The use of an azeotrope-forming solvent to remove water is also beneficial in these syntheses. google.com

Table 2: Synthesis of Trichloroacetate Esters

| Alcohol Reactant | Ester Product | Synthetic Method | Reference |

| Methanol | Methyl Trichloroacetate | Direct esterification | google.com |

| Ethanol | Ethyl Trichloroacetate | Fischer esterification | google.com |

| Ethylene Glycol | Ethylene Glycol bis(trichloroacetate) | Azeotropic esterification | google.com |

| 2-Trimethylsilylethanol | 2-(Trimethylsilyl)ethyl trichloroacetate | Reaction with trichloroacetonitrile (B146778) | researchgate.net |

This table provides examples of the synthesis of specific trichloroacetate esters.

Syntheses Involving Trichloroacetonitrile as a Building Block

Trichloroacetonitrile (CCl₃CN) is a valuable and versatile bifunctional reagent in organic synthesis. wikipedia.org Its reactivity stems from both the trichloromethyl group and the nitrile group, with the electron-withdrawing nature of the trichloromethyl group activating the nitrile for nucleophilic attack. wikipedia.org

It serves as a key reagent in the Overman rearrangement for the conversion of allylic alcohols to allylic amines. wikipedia.org Trichloroacetonitrile is also used to prepare trichloroacetimidates from alcohols. nih.gov These imidates are then employed in various transformations, including the synthesis of esters and as protecting groups. nih.govwikipedia.org For example, benzyl (B1604629) trichloroacetimidate, formed from benzyl alcohol and trichloroacetonitrile, is a useful reagent for benzylating sensitive alcohols. wikipedia.org

Furthermore, trichloroacetonitrile reacts with primary and secondary amines to form N-substituted trichloroacetamidines. cdnsciencepub.comresearchgate.net This reaction can be carried out in water, water-methanol solutions, or without a solvent. cdnsciencepub.com The high reactivity of the chlorine atoms in trichloroacetonitrile also allows it to be used in conjunction with triphenylphosphine (B44618) to convert allylic alcohols to allylic chlorides and carboxylic acids to acyl chlorides. wikipedia.org

Formation of O-Alkyltrichloroacetimidates

O-Alkyltrichloroacetimidates are valuable reagents in organic synthesis, particularly for the protection of hydroxyl groups and in glycosylation reactions. Their synthesis is most commonly achieved through the base-catalyzed addition of alcohols to trichloroacetonitrile. wikipedia.orgrsc.org The electron-withdrawing nature of the trichloromethyl group in trichloroacetonitrile activates the nitrile carbon towards nucleophilic attack by an alcohol. wikipedia.org

The reaction proceeds by the deprotonation of the alcohol with a base, such as sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form an alkoxide. The alkoxide then attacks the nitrile carbon of trichloroacetonitrile, forming a trichloroacetimidate anion. Subsequent protonation yields the O-alkyltrichloroacetimidate. organic-chemistry.org While trichloromethyl trichloroacetate is not directly used in the most common methods, it can serve as a precursor to trichloroacetic acid via hydrolysis, which can then be converted to trichloroacetonitrile.

Reaction Scheme:

The choice of base and reaction conditions can influence the stereochemical outcome when dealing with chiral alcohols, such as in carbohydrate chemistry. wikipedia.org For instance, kinetic control with potassium carbonate tends to yield β-trichloroacetimidates, while thermodynamic control with stronger bases like sodium hydride leads to the α-anomers. wikipedia.org

Table 1: Synthesis of O-Alkyltrichloroacetimidates from Alcohols and Trichloroacetonitrile

| Alcohol | Base | Solvent | Product | Yield (%) | Reference |

| Benzyl alcohol | NaH | Diethyl ether | Benzyl trichloroacetimidate | High | wikipedia.org |

| Allyl alcohol | NaH | Diethyl ether | Allyl trichloroacetimidate | High | rsc.org |

| (Z)-Hex-2-en-1-ol | DBU | Methylene chloride | (E)-2,2,2-Trichloroacetimidic acid hex-2-enyl ester | 97 | orgsyn.org |

| Hexyl alcohol | NaH | Diethyl ether | 2,2,2-Trichloroacetimidic acid hexyl ester | - | orgsyn.org |

Conversion to N-Substituted Trichloracetamidines

N-Substituted trichloroacetamidines are synthesized through the reaction of trichloroacetonitrile with primary and secondary amines. lookchem.com Similar to the formation of O-alkyltrichloroacetimidates, the electrophilic nitrile carbon of trichloroacetonitrile is attacked by the nucleophilic amine. lookchem.com This reaction often proceeds readily without the need for a catalyst, particularly with aliphatic amines. lookchem.com

The general procedure involves the direct interaction of the amine with trichloroacetonitrile. For lower boiling aliphatic amines, the reaction can be carried out in an aqueous solution. Higher boiling aliphatic and cyclic amines can react in the absence of a solvent, while aromatic amines may require a solvent system such as a water-methanol mixture. lookchem.com

Reaction Mechanism: The unshared electron pair of the nitrogen atom in the amine attacks the electrophilic carbon of the nitrile group. This is followed by the formation of a carbon-nitrogen bond and a subsequent proton transfer to yield the N-substituted trichloroacetamidine. lookchem.com

Table 2: Synthesis of N-Substituted Trichloroacetamidines from Amines and Trichloroacetonitrile

| Amine | Solvent | Product | Yield (%) | Reference |

| Primary Aliphatic Amines | Water | N-Alkyl-trichloroacetamidine | High | lookchem.com |

| Secondary Aliphatic Amines | Water | N,N-Dialkyl-trichloroacetamidine | High | lookchem.com |

| Aromatic Primary Amines | Water-Methanol | N-Aryl-trichloroacetamidine | High | lookchem.com |

Preparation of Orthocarbonic Acid Esters

Orthocarbonic acid esters, also known as tetraalkyl orthocarbonates, can be prepared from trichloroacetonitrile and an excess of an alkali metal or alkaline earth metal salt of an alcohol (alkoxide). google.com This reaction involves the substitution of all three chlorine atoms of the trichloromethyl group and the cyano group by the alkoxide.

The process typically involves reacting one mole of trichloroacetonitrile with four moles of the alkoxide. google.com The reaction can be carried out in an inert organic solvent, with dipolar aprotic solvents being particularly suitable. The reaction temperature can range from -20 °C to 200 °C, with the reflux temperature of the reaction mixture often being preferred. google.com Following the reaction, the resulting cyanide salt is typically removed. An improved method involves oxidation of the cyanide in the reaction mixture, followed by extraction and distillation of the desired orthocarbonate. google.com

Table 3: Preparation of Orthocarbonic Acid Esters

| Alkoxide | Reaction Conditions | Product | Reference |

| Sodium methoxide | Reflux | Tetramethyl orthocarbonate | google.com |

| Sodium ethoxide | Reflux | Tetraethyl orthocarbonate | google.com |

Utility in Acyl Chloride Synthesis

This compound can be conceptually considered a source of the trichloroacetyl group for the synthesis of trichloroacetyl chloride. However, more direct and common methods for the preparation of trichloroacetyl chloride involve the reaction of trichloroacetic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgresearchgate.net Another industrial method is the chlorination of acetyl chloride or acetaldehyde (B116499) in the presence of a catalyst like activated charcoal. wikipedia.orggoogle.com

While direct conversion of this compound to trichloroacetyl chloride is not a standard laboratory procedure, the hydrolysis of the ester to trichloroacetic acid provides a straightforward entry into these established synthetic routes. The high reactivity of acyl chlorides makes them versatile intermediates in organic synthesis, readily undergoing nucleophilic acyl substitution.

Common Methods for Trichloroacetyl Chloride Synthesis:

From Trichloroacetic Acid: Reaction with thionyl chloride or oxalyl chloride. researchgate.net

Chlorination: Catalytic chlorination of acetyl chloride or acetaldehyde. google.com

Mechanistic Pathways and Reactivity Profiles of Trichloromethyl and Trichloroacetate Functional Groups

Reactions Involving Trichloromethyl Anionic Intermediates

The trichloromethyl anion (CCl₃⁻) is a key intermediate that can be generated from precursors like chloroform (B151607) through deprotonation by a strong base, or from the decarboxylation of sodium trichloroacetate (B1195264). youtube.com Its subsequent reactions are central to several important synthetic methods.

Nucleophilic Addition Mechanisms

As a nucleophile, the trichloromethyl anion can attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. youtube.comkhanacademy.org The general mechanism for this nucleophilic addition involves the attack of the CCl₃⁻ anion on the partially positive carbonyl carbon. youtube.com This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. youtube.com In a subsequent step, this intermediate is protonated, typically by the addition of a weak acid like water, to yield a trichloromethyl-substituted alcohol. youtube.com

Carbene Generation and Addition Pathways

Trichloromethyl trichloroacetate and its simpler ester, methyl trichloroacetate, are effective precursors for the generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. youtube.comenamine.net The process begins with the formation of the trichloromethyl anion. This anion is unstable and readily undergoes alpha-elimination, expelling a chloride ion (Cl⁻) to yield dichlorocarbene. youtube.comyoutube.com

Mechanism of Dichlorocarbene Generation:

Anion Formation: A base abstracts a proton from chloroform, or sodium trichloroacetate undergoes decarboxylation upon heating, to form the trichloromethyl anion (CCl₃⁻). youtube.com

Alpha-Elimination: The CCl₃⁻ anion eliminates a chloride ion, resulting in the formation of neutral dichlorocarbene (:CCl₂). youtube.comyoutube.com

Once generated, dichlorocarbene is a powerful electrophile and readily participates in addition reactions with electron-rich systems like alkenes. In a process known as cyclopropanation, the carbene adds across the double bond of an alkene in a concerted step to form a gem-dichlorocyclopropane derivative. enamine.netlibretexts.org These reactions are often high-yielding and can be performed under mild conditions. enamine.net

Regioselectivity and Solvent Effects in Anion-Mediated Reactions

The regioselectivity of reactions involving the trichloromethyl anion can be significantly influenced by the solvent. researchgate.net The choice of solvent can alter the reactivity and the aggregation state of the anionic intermediate, thereby directing the outcome of the reaction. For instance, in reactions with substituted substrates, the solvent can affect which site the anion preferentially attacks.

Solvent properties such as polarity, coordinating ability, and hydrogen bond donating/accepting capacity play a crucial role. dntb.gov.uarsc.org In polar, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), anions are often more "naked" and reactive. In contrast, protic solvents can solvate the anion through hydrogen bonding, reducing its nucleophilicity. Preliminary studies on related fluorinated anions have shown that a switch from an aqueous-organic mixture to a more polar, aprotic solvent can lead to a complete reversal in regioselectivity. researchgate.net This highlights the power of the solvent to control reaction pathways in anion-mediated transformations. nih.govchemrxiv.org

Table 1: Solvent Effects on Regioselectivity This table is illustrative, based on findings for related reactions, as specific data for trichloromethyl anion regioselectivity is highly substrate-dependent.

| Solvent System | Predominant Product | Rationale |

|---|---|---|

| Dichloromethane/Water | Product A (e.g., C-2 attack) | Lower polarity may favor aggregation or specific transition states. researchgate.net |

| Dimethyl Sulfoxide (DMSO)/Water | Product B (e.g., C-4 attack) | High polarity can disaggregate ion pairs and solvate the cation, increasing anion reactivity and potentially altering the preferred site of attack. researchgate.net |

Reactivity Governed by Trichloromethyl Radical Species

The trichloromethyl radical (•CCl₃) is another key reactive intermediate derived from trichloroacetate. It is involved in various addition and transformation reactions, often initiated by photochemistry or redox processes. nih.govchemistryviews.org

Generation from Trichloroacetate Photooxidation (Photo-Kolbe Process)

The trichloromethyl radical can be generated from the trichloroacetate anion via a process analogous to the Kolbe electrolysis, known as the Photo-Kolbe reaction. nih.govutexas.edu In this process, the trichloroacetate anion (Cl₃CCOO⁻) undergoes a one-electron oxidation, which can be initiated by photolysis, often on the surface of a semiconductor photocatalyst like titanium dioxide (TiO₂). utexas.eduutexas.edu

The oxidation of the trichloroacetate anion forms a short-lived trichloroacetoxy radical (Cl₃CCOO•). This radical is highly unstable and rapidly undergoes decarboxylation (loss of CO₂) to produce the trichloromethyl radical (•CCl₃). nih.govrsc.org

Mechanism of Radical Generation (Photo-Kolbe):

Photo-oxidation: Cl₃CCOO⁻ + h⁺ (hole) → Cl₃CCOO• utexas.edu

Decarboxylation: Cl₃CCOO• → •CCl₃ + CO₂ nih.govrsc.org

This method provides a clean, often room-temperature route to generating trichloromethyl radicals for subsequent reactions. chemistryviews.org

Radical Addition to Unsaturated Systems (e.g., Alkenes, Dienes)

The trichloromethyl radical readily adds to carbon-carbon double and triple bonds in unsaturated systems like alkenes and conjugated dienes. libretexts.orgpharmaguideline.com This free-radical chain addition reaction typically proceeds via three main stages: initiation, propagation, and termination.

Initiation: The •CCl₃ radical is generated, for example, by the Photo-Kolbe process or by photolysis of a precursor like bromotrichloromethane (B165885) (BrCCl₃). chemistryviews.orglibretexts.org

Propagation: The •CCl₃ radical attacks the π-bond of an alkene. This addition is regioselective, typically occurring at the less substituted carbon to form the more stable carbon radical intermediate. libretexts.org This new radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to form the final product and regenerate a radical to continue the chain.

Termination: The reaction ceases when two radical species combine. libretexts.org

In the case of conjugated dienes, such as 1,3-butadiene, radical addition can lead to both 1,2- and 1,4-addition products. However, the 1,4-adduct is almost always the major product in radical-chain mechanisms. pharmaguideline.comlumenlearning.com This is because the initial radical attack forms a resonance-stabilized allylic radical, and the subsequent reaction at the terminal carbon (C4) leads to a more thermodynamically stable internal alkene. lumenlearning.com

Table 2: Products of Radical Addition to 1,3-Butadiene

| Reactant | Radical Species | Major Product | Mechanism Type |

|---|---|---|---|

| 1,3-Butadiene | •CCl₃ | 1-Chloro-1,1-dichloro-4-pentene | 1,4-Addition pharmaguideline.comlumenlearning.com |

| 1,3-Butadiene | •CCl₃ | 3-Chloro-3,3-dichloro-4-pentene | 1,2-Addition pharmaguideline.comlumenlearning.com |

Electron Transfer Mechanisms and Their Influence on Radical Fate

The reduction of trichloromethyl derivatives, such as this compound, can proceed via electron transfer (ET) mechanisms, particularly with reducing agents like iron(II) chloride. This process leads to the formation of a trichloromethyl radical (•CCl3), a highly reactive intermediate. The fate of this radical is significantly influenced by the surrounding chemical environment and the nature of the substituents on the parent molecule.

Studies on various trichloromethyl compounds have shown that the reactivity of the generated radicals can be broadly categorized into two main pathways: reductive coupling and proton abstraction. The latter often occurs after a further reduction of the radical to a carbanion, which can then be coordinated to a metal ion. The specific pathway taken is dependent on the stability of the radical and carbanionic intermediates, which is in turn influenced by the electronic properties of the substituents. For instance, the presence of electron-withdrawing groups can stabilize the radical intermediate.

The activation parameters for the electron transfer process provide further insight. The activation enthalpies for the reduction of different trichloromethyl derivatives are often very similar, which is consistent with the comparable C-Cl bond dissociation energies across these compounds. However, large, negative entropies of activation suggest the formation of an ordered activation complex is necessary for the electron transfer from the metal ion to the organic halide to occur.

The trichloromethyl radical can also be generated through photoredox catalysis. For example, using bromotrichloromethane (BrCCl3) in the presence of a photocatalyst like fac-Ir(ppy)3 under blue LED irradiation leads to the homolytic cleavage of the Br-C bond, yielding the •CCl3 radical. This radical is a key intermediate in various synthetic transformations, including addition, substitution, and elimination reactions.

Rearrangement Chemistry of (Trichloromethyl)carbinols

(Trichloromethyl)carbinols, which can be formed from the addition of a trichloromethyl anion to aldehydes or ketones, undergo fascinating rearrangement reactions. These reactions are of synthetic interest as they can lead to the formation of α-chloro acids.

1,2-Chlorine Atom Shift Mechanisms

A key feature of the rearrangement of secondary (trichloromethyl)carbinols is a 1,2-chlorine atom shift. This process is observed when these carbinols are treated with aqueous potassium hydroxide. For example, phenyl(trichloromethyl)carbinol undergoes a predominantly intramolecular conversion to potassium α-chlorophenylacetate under these conditions. This reaction is general for secondary (trichloromethyl)carbinols.

The mechanism is believed to involve the initial formation of an alkoxide, which then undergoes an internal displacement of a chloride ion to form an epoxide intermediate. This is followed by the rearrangement of the epoxide to the α-chloroacetate anion. While several mechanisms have been considered for this final conversion, none fully account for all experimental observations.

Nucleophilic Substitution Reactions at the Ester Linkage

The ester linkage in this compound is also a site of reactivity, susceptible to nucleophilic attack. The nature of the trichloroacetate group plays a crucial role in these reactions.

Role of the Trichloroacetate Group as a Leaving Group

The trichloroacetate group is an effective leaving group in nucleophilic substitution reactions. Good leaving groups are generally weak bases, and the trichloroacetate anion is the conjugate base of trichloroacetic acid, a relatively strong acid (pKa ≈ 0.77). The stability of the leaving group is a key factor in determining the rate of a nucleophilic substitution reaction. The electron-withdrawing nature of the three chlorine atoms in the trichloroacetate group stabilizes the negative charge on the departing anion, making it a better leaving group than, for example, an acetate (B1210297) group.

The utility of the trichloroacetate moiety as a leaving group has been demonstrated in various synthetic contexts. For instance, trichloroacetimidates are used to introduce nucleophiles at specific positions in complex molecules.

Influence of Steric and Electronic Factors on Substitution Kinetics

Both steric and electronic factors significantly influence the kinetics of nucleophilic substitution reactions. Steric hindrance around the electrophilic carbon atom can impede the approach of the nucleophile, thereby slowing down the reaction rate. In the context of this compound, the bulky trichloromethyl group could sterically hinder attack at the ester carbonyl carbon.

Advanced Applications in Contemporary Organic Synthesis

Stereoselective and Diastereoselective Synthesis

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern synthetic chemistry. Trichloromethyl-containing compounds have proven to be invaluable in achieving high levels of stereoselectivity.

Chiral α-amino acids and α-hydroxy acids are fundamental building blocks of peptides, natural products, and pharmaceuticals. The synthesis of these molecules in an enantiomerically pure form is of paramount importance. Trichloromethyl ketones, which can be derived from trichloroacetic acid, serve as key precursors in the stereoselective synthesis of these valuable compounds. capes.gov.brorganic-chemistry.org

One effective strategy involves the asymmetric reduction of a trichloromethyl ketone to a chiral (trichloromethyl)carbinol. This can be achieved with high enantioselectivity using methods like the Corey-Bakshi-Shibata (CBS) reduction. The resulting chiral carbinol can then be converted to the desired α-amino acid through a sequence of reactions, including a Jocic-type reaction with an azide (B81097) nucleophile followed by reduction. organic-chemistry.org This methodology provides access to both D and L α-amino acids. organic-chemistry.org

The general transformation can be summarized as follows:

Step 1: Asymmetric Reduction: A prochiral trichloromethyl ketone is reduced to a chiral (trichloromethyl)carbinol using a chiral catalyst.

Step 2: Nucleophilic Substitution (Jocic Reaction): The hydroxyl group of the carbinol is displaced by an azide ion (N₃⁻) with inversion of configuration. organic-chemistry.orgwikipedia.org

Step 3: Reduction: The azide and the trichloromethyl group are reduced to an amine and a carboxylic acid, respectively, to yield the final α-amino acid.

| Precursor | Key Transformation | Product |

| Trichloromethyl ketone | Asymmetric Reduction, Jocic Reaction, Reduction | Chiral α-Amino Acid |

| Trichloromethyl ketone | Asymmetric Reduction, Hydrolysis | Chiral α-Hydroxy Acid |

The Overman rearrangement is a powerful thermal or metal-catalyzed capes.gov.brcapes.gov.br-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. wikipedia.orgbeilstein-journals.org This reaction provides a reliable method for the synthesis of allylic amines from readily available allylic alcohols with a high degree of stereocontrol. organic-chemistry.orgnrochemistry.com The trichloroacetimidate (B1259523) intermediate is typically formed by the reaction of an allylic alcohol with trichloroacetonitrile (B146778). wikipedia.org

The rearrangement proceeds through a concerted, chair-like transition state, which accounts for the high diastereoselectivity observed. organic-chemistry.orgnrochemistry.com The use of chiral catalysts, such as those based on palladium(II) or gold(I), can induce enantioselectivity in the rearrangement of prochiral allylic alcohols. organic-chemistry.orgbeilstein-journals.orgnih.gov The resulting allylic trichloroacetamides can be readily hydrolyzed to the corresponding primary allylic amines, which are versatile synthetic intermediates. nrochemistry.com

| Reactant | Rearrangement Type | Key Intermediate | Product |

| Allylic alcohol | Overman Rearrangement | Allylic trichloroacetimidate | Allylic trichloroacetamide |

Functional Group Interconversions and Homologation

The trichloromethyl group is not only a key player in stereoselective reactions but also a versatile functional handle that can be transformed into a variety of other groups, enabling complex molecular architectures.

The Jocic reaction, also known as the Jocic-Reeve reaction, is a valuable transformation that converts (trichloromethyl)carbinols into α-substituted carboxylic acids. wikipedia.org The reaction typically proceeds by treating the carbinol with a nucleophile in the presence of a base. wikipedia.org The mechanism is believed to involve the formation of a gem-dichloroepoxide intermediate, which then undergoes nucleophilic attack with inversion of stereochemistry. organic-chemistry.org

This reaction has a broad scope, with various nucleophiles such as amines, thiols, and azides being successfully employed. acs.org This versatility makes the Jocic reaction a powerful tool for the synthesis of a wide range of α-substituted carboxylic acids from common aldehyde precursors, as the required (trichloromethyl)carbinols are readily prepared by the addition of the trichloromethyl anion to aldehydes. acs.orgacs.orgacs.org

(Trichloromethyl)carbinols can serve as precursors for the synthesis of terminal alkynes. This transformation is typically achieved by treating the carbinol with a reducing agent, which leads to the formation of a vinylidene chloride intermediate that subsequently eliminates HCl to afford the alkyne.

Furthermore, the oxidation of (trichloromethyl)carbinols provides a straightforward route to chloromethyl ketones. acs.org These ketones are themselves valuable synthetic intermediates, finding application as inhibitors of various enzymes. nih.gov

| Starting Material | Transformation | Product |

| (Trichloromethyl)carbinol | Reduction/Elimination | Alkyne |

| (Trichloromethyl)carbinol | Oxidation | Chloromethyl Ketone |

The reactivity of the trichloromethyl group and its derivatives has been harnessed for the synthesis of various heterocyclic systems. wikipedia.org For example, the Jocic reaction can be employed in an intramolecular fashion to construct heterocyclic rings. organic-chemistry.org Additionally, trichloromethyl-containing building blocks can be used in cycloaddition reactions and condensations to form a variety of heterocyclic structures. researchgate.netblucher.com.br For instance, β-alkoxyvinyltrihalomethyl ketones have been utilized in condensation reactions with hydrazides to produce biheterocyclic compounds containing pyrazole (B372694) and pyrimidine (B1678525) rings. blucher.com.br The trichloromethyl group can also be a precursor to other functionalities within a heterocyclic framework. acs.org

Catalytic Strategies in Trichloromethyl Chemistry

The reactivity of the trichloromethyl group can be further modulated and expanded through various catalytic strategies. These include transition metal-catalyzed activations and visible-light-driven reactions, which offer novel pathways for bond formation and functionalization.

The activation of carbon-halogen (C-X) bonds by transition metal complexes is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org While direct literature on the transition metal-catalyzed C-Cl bond activation of trichloromethyl trichloroacetate (B1195264) is not extensively documented, the principles can be inferred from studies on related chlorinated compounds.

Transition metal catalysts, particularly those based on palladium, nickel, and copper, are known to facilitate the cleavage of C-Cl bonds. researchgate.netresearchgate.net The general mechanism often involves the oxidative addition of the C-Cl bond to a low-valent metal center, forming an organometallic intermediate. This intermediate can then undergo further reactions, such as cross-coupling with various nucleophiles. For instance, cobalt and nickel complexes have been shown to activate the C-Cl bonds of hexachlorobenzene, leading to hydrodechlorination products. researchgate.net Copper catalysts have also been employed in C-X bond forming reactions, such as the trifluoromethylthiolation of aryl halides. walshmedicalmedia.com

These examples with other organochlorine compounds suggest the potential for transition metal catalysts to activate the C-Cl bonds within the trichloromethyl groups of trichloromethyl trichloroacetate. Such activation could, in principle, lead to the selective formation of new bonds at the chlorinated carbon centers, opening up avenues for further functionalization. However, specific catalytic systems tailored for the C-Cl activation of this compound remain an area for future investigation.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. rsc.orgnih.gov In the context of trichloromethyl compounds, visible-light-driven dehalogenation represents a significant advancement.

Research has demonstrated the successful copper-catalyzed, visible-light-driven dechlorination of trichloroacetic acid, the parent carboxylic acid of this compound. rsc.orgnih.gov This process selectively converts trichloroacetic acid into monochloroacetic acid. The reaction is typically carried out in the presence of a copper catalyst, a photosensitizer (which can be the copper complex itself), and a stoichiometric reductant such as ascorbic acid. nih.gov The mechanism involves the photoexcitation of the copper catalyst, which then engages in the activation and cleavage of the C-Cl bonds. rsc.orgnih.gov

Given that this compound contains a trichloroacetyl group, it is plausible that similar visible-light-driven dehalogenation strategies could be applied to this molecule. Such a reaction would offer a controlled method for the partial or complete removal of chlorine atoms from the trichloroacetyl moiety, providing access to a range of partially halogenated derivatives. This methodology stands out for its use of environmentally benign reagents and mild reaction conditions. nih.gov

| Parameter | Visible-Light-Driven Dehalogenation of Trichloroacetic Acid |

| Catalyst | Copper-based catalyst |

| Light Source | Visible light |

| Reductant | Ascorbic acid |

| Solvent | Ethanol/water mixture |

| Key Transformation | Selective conversion of trichloroacetic acid to monochloroacetic acid |

| Significance | Environmentally friendly dehalogenation method |

This table summarizes the key features of the visible-light-driven dehalogenation of trichloroacetic acid, a reaction that is conceptually applicable to the trichloroacetyl group in this compound.

In solid-phase synthesis, particularly in the synthesis of peptides and other biopolymers, the activation of carboxylic acids is a critical step for efficient amide bond formation. While the direct use of this compound for this purpose is not commonly reported, closely related trichloroacetimidate chemistry plays a crucial role. rsc.orgnih.gov

Trichloroacetimidates, which can be generated from trichloroacetonitrile, are highly effective activating groups for alcohols and carboxylic acids. rsc.orgnih.gov In the context of solid-phase synthesis, a linker molecule attached to the solid support can be activated as a trichloroacetimidate. This activated linker can then react with the first amino acid, anchoring it to the resin. rsc.org This method offers an efficient way to load the initial building block onto the solid support.

Furthermore, trichloroacetimidates have been successfully employed in the synthesis of glycosylated peptides on a solid phase. nih.gov In this approach, a glycosyl trichloroacetimidate is used as a glycosyl donor to modify an amino acid, which is then incorporated into the growing peptide chain. The use of trichloroacetimidates in these contexts highlights the utility of the trichloromethyl group's electron-withdrawing nature in creating highly reactive intermediates suitable for solid-phase synthesis.

| Reagent Type | Role in Solid-Phase Synthesis | Example Application |

| Trichloroacetimidate-activated resin | Anchoring the first building block to the solid support | Synthesis of C-terminal amino alcohol-containing peptides |

| Glycosyl trichloroacetimidates | Glycosylation of amino acids for glycopeptide synthesis | Synthesis of glycosylated hexapeptides |

This table illustrates the application of trichloroacetimidate chemistry, a strategy related to trichloromethyl compounds, in solid-phase synthesis.

Dynamic Chemical Systems and Materials Science

The unique chemical properties of compounds containing trichloromethyl groups also find application in the burgeoning field of systems chemistry and materials science, particularly in the development of dynamic, out-of-equilibrium systems.

Dissipative self-assembly is a process in which systems maintain their structure and function by continuously consuming energy from a fuel source. nih.gov This concept, central to biological systems, is now being explored in synthetic chemistry to create materials with life-like properties. Trichloroacetic acid (TCA), which can be generated from the hydrolysis of this compound, has been identified as a convenient chemical fuel for such systems. acs.org

The fueling action of TCA stems from the irreversible decarboxylation of the trichloroacetate anion to form chloroform (B151607) and carbon dioxide. acs.orgresearchgate.net This reaction releases chemical energy that can be used to drive a system away from its thermodynamic equilibrium. For example, the addition of TCA can trigger transient changes in a system, such as the temporary formation of crystals or the switching of molecular machines. acs.orgelsevierpure.com Once the TCA fuel is consumed, the system returns to its initial, equilibrium state.

The rate of fuel consumption, and thus the lifetime of the dissipative state, can be controlled by factors such as the choice of a catalytic base or the solvent system. acs.org The use of TCA and by extension, its precursors like this compound, as a chemical fuel offers a powerful strategy for the temporal control of dynamic chemical systems and the development of responsive materials. acs.org

Transient Protonation for Conformational Switches and Crystallization

The trichloroacetate moiety of this compound is instrumental in systems that require temporary and reversible changes in molecular state. This is particularly evident in its application for transient protonation, which can trigger conformational switches and induce crystallization in a controlled manner. These processes are fueled by the chemical energy stored in molecules like trichloroacetic acid (TCA), which can be released under specific conditions.

Research Findings on Transient Protonation

Recent research has demonstrated the use of trichloroacetic acid and its conjugate base, the trichloroacetate anion, to achieve temporary protonation of basic functional groups, such as primary and secondary amines. acs.org In such systems, the addition of TCA leads to the formation of an ammonium (B1175870) trichloroacetate salt. This protonated state is transient because the trichloroacetate anion can undergo a slow, catalyzed decarboxylation to form a transient chloroform anion. This anion is then rapidly protonated by the ammonium salt, which in turn regenerates the original neutral amine. acs.org

The key advantage of this system is that the rate of return to the initial, neutral state can be finely tuned by several factors. These include the nature of the solvent, the type and concentration of the basic catalyst used for decarboxylation, and the amount of TCA added as fuel. acs.org This controlled, temporary change in protonation state is a powerful tool for influencing molecular behavior in a time-dependent manner.

Application in Conformational Switches and Controlled Crystallization

The transient formation of ammonium trichloroacetate salts provides a novel strategy for the purification of amines. acs.org When TCA is added to a solution containing an amine and soluble impurities, the resulting ammonium salt may precipitate out of the solution as microcrystals, effectively separating it from the impurities. acs.org This process represents a controlled crystallization event triggered by a specific chemical stimulus.

The system can be returned to its initial state by inducing the decarboxylation of the trichloroacetate anion. For instance, by adding a base like triethylamine (B128534) and heating, the microcrystals of the ammonium trichloroacetate salt dissolve as the anion decarboxylates, regenerating the neutral amine. acs.org This entire cycle of protonation-crystallization followed by deprotonation-dissolution can be repeated multiple times, showcasing its utility as a reversible conformational and phase switch. acs.org

The ability of the trichloroacetate anion to induce conformational changes is also observed in biological macromolecules. Studies on proteins, such as cytochrome c and acidic fibroblast growth factor, have shown that trichloroacetic acid and its anion can induce transitions to partially folded or "molten globule-like" states. nih.govnih.govnih.gov This highlights the fundamental role of the trichloroacetate moiety in altering the three-dimensional structure of molecules.

The table below summarizes the key aspects of trichloroacetate-mediated transient protonation for conformational control and crystallization.

| Feature | Description | Key Parameters | Relevant Compounds |

| Transient Protonation | Temporary protonation of basic groups (e.g., amines) by trichloroacetic acid. acs.org | Solvent, catalyst, concentration of TCA. acs.org | Trichloroacetic acid, Triethylamine |

| Conformational Switch | Reversible change in molecular conformation, such as the formation and dissolution of ammonium salts or the partial unfolding of proteins. acs.orgnih.gov | Temperature, pH, presence of a catalyst. acs.orgnih.gov | Cytochrome c, Acidic fibroblast growth factor |

| Controlled Crystallization | Formation of solid microcrystals (e.g., ammonium trichloroacetate) from a solution to enable purification. acs.org | Concentration of reactants, solvent choice. acs.org | Ammonium trichloroacetate |

This application of the trichloroacetate system in driving transient molecular changes opens up new avenues for developing advanced purification techniques, creating dynamic materials, and controlling chemical reactions in a time-dependent fashion.

Computational and Spectroscopic Approaches to Elucidating Reactivity and Structure

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become indispensable tools for predicting molecular properties and exploring potential energy surfaces of chemical reactions. By solving approximations of the Schrödinger equation, these methods can model electronic structure, molecular geometries, and the energetic profiles of reaction pathways.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying complex molecules. DFT is extensively used to investigate the geometries, vibrational frequencies, and reaction mechanisms of halogenated esters. For instance, studies on the related compound 2,2,2-trichloroethylacetate have utilized DFT and ab initio calculations to determine its conformational properties. These calculations confirmed the existence of two stable conformers, providing insights into the molecule's structural preferences.

DFT is particularly powerful for mapping reaction pathways, such as decomposition or hydrolysis. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. For example, DFT calculations have been applied to analyze the degradation pathways of other chlorinated compounds, identifying the most likely sites for reactions like dechlorination. The methodology allows for a detailed comparison of different potential mechanisms, such as the cationic and neutral pathways in the Heck reaction, by analyzing the geometries and energies of the key transition states.

Table 1: DFT Calculation Findings for a Related Halogenated Ester (2,2,2-trichloroethylacetate)

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Conformational Analysis | Confirmed the presence of two stable conformers (C1 and Cs symmetry). | Elucidates the structural flexibility and preferred geometries of the molecule. | |

| Vibrational Frequencies | Calculated IR and Raman frequencies guided the assignment of experimental spectra. | Validates the computational model and aids in the interpretation of spectroscopic data. |

| Energy Profile | Determined the relative energies of the conformers. | Predicts the most stable form of the molecule under given conditions. | |

This interactive table summarizes key findings from DFT calculations on a molecule structurally similar to trichloromethyl trichloroacetate (B1195264), illustrating the type of insights gained from this methodology.

The reactivity and crystal packing of trichloromethyl trichloroacetate are significantly influenced by non-covalent interactions, particularly halogen bonding. A halogen bond is a highly directional, attractive interaction between a region of positive electrostatic potential on a halogen atom (the "σ-hole") and a negative site, such as a lone pair on a Lewis base.

The σ-hole is a consequence of the anisotropic distribution of electron density around a covalently bonded halogen. In a molecule like this compound, the six electron-withdrawing chlorine atoms are expected to possess prominent σ-holes, making them potent halogen bond donors. Computational methods are crucial for visualizing and quantifying these electrostatic potentials on the molecular surface and for calculating the strength of the resulting interactions. These interactions play a critical role in supramolecular assembly, crystal engineering, and influencing the molecule's interaction with solvents or biological targets. The strength of these bonds generally increases with the polarizability of the halogen and the electron-withdrawing power of the rest of the molecule.

Table 2: Characteristics of σ-Hole Interactions

| Feature | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Origin | Anisotropic electron density on a covalently bonded halogen atom, creating a region of positive electrostatic potential. | The six chlorine atoms are prime sites for σ-hole formation. | |

| Nature | Highly directional, attractive non-covalent interaction with a Lewis base (e.g., lone pairs, anions). | Governs intermolecular interactions, crystal packing, and solvent effects. | |

| Dominant Forces | Primarily driven by electrostatics and polarization, with a contribution from dispersion. | The strong electron-withdrawing nature of the CCl₃ groups enhances the positive potential of the σ-holes, leading to strong interactions. |

| Computational Study | Visualized via Molecular Electrostatic Potential (MEP) maps; interaction energies calculated using methods like DFT. | Allows for prediction of interaction sites and binding strengths. | |

This interactive table outlines the key features of σ-hole interactions, which are central to understanding the intermolecular behavior of this compound.

Molecular Dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering a dynamic picture of chemical processes. Ab initio MD (AIMD), which calculates forces "on the fly" using quantum mechanics, is particularly suited for studying reactions where bond breaking and forming occur, such as the decomposition of the trichloroacetate moiety.

Studies on the decarboxylation of trichloroacetic acid (TCA) have used AIMD simulations to probe the reaction mechanism in different solvents like water and dimethyl sulfoxide (B87167) (DMSO). These simulations revealed that the reaction proceeds much faster in polar aprotic solvents like DMSO. The simulations suggest that DMSO acts primarily through differential solvation of the reactant and transition state, whereas in water, the solvent can participate chemically in the reaction via a protonation step. Such simulations are invaluable for understanding how the environment influences the stability and fate of reactive intermediates, such as the trichloromethide anion formed during the decarboxylation of this compound.

Table 3: Solvent Effects on Trichloroacetate Decarboxylation from MD Simulations

| Solvent | Reaction Rate | Mechanistic Insight | Reference |

|---|---|---|---|

| DMSO (aprotic) | Fast, even at room temperature. | Solvent does not participate chemically; rate is explained by differential solvation of reactant vs. transition state. |

| Water (protic) | Slow, even at higher temperatures. | A protonation step was observed in the simulation, indicating chemical participation of the solvent. | |

This interactive table compares the influence of different solvents on the decarboxylation of the trichloroacetate anion, a key reactive process for the title compound, as revealed by molecular dynamics simulations.

Emerging Research Directions and Future Prospects

Development of Highly Selective and Sustainable Synthetic Transformations

The demand for greener and more efficient chemical processes is steering research towards the development of highly selective and sustainable methods for synthesizing and transforming compounds containing the trichloromethyl group. A significant area of focus is the move away from harsh, stoichiometric reagents towards catalytic, atom-economical reactions.

Recent developments include protocols for the efficient synthesis of 2,2,2-trichloromethylcarbinols, important synthetic intermediates, from aromatic aldehydes and sodium trichloroacetate (B1195264). acs.orgacs.org For electron-deficient aldehydes, the inclusion of malonic acid in a DMSO solvent system has proven effective, while electron-rich aldehydes can undergo the transformation without the acid additive, avoiding the competing Cannizzaro reaction. acs.orgacs.org These batch processes have been successfully adapted to continuous flow systems, enabling safer and more scalable production. acs.orgorganic-chemistry.org

Sustainability is also being addressed through the choice of solvents and reagents. Research into using biodegradable and non-toxic solvents like Cyrene™ for complex syntheses, such as the creation of 1,2,3-triazoles, showcases a broader trend that could be applied to trichloromethyl chemistry. nih.gov Such approaches allow for product isolation via simple precipitation in water, which eliminates the need for organic solvent extractions and chromatographic purification, thereby minimizing waste. nih.gov Similarly, the use of switchable solvent systems, like the DBU/CO2 system, for reactions such as cellulose (B213188) acetylation, demonstrates a focus on full process sustainability, including the straightforward recyclability of all components. rsc.org Another strategy involves employing more benign and readily available chlorinating agents, such as sodium dichloroisocyanurate (NaDCC), which, when paired with a Lewis acid catalyst, allows for the selective chlorination of olefins under mild conditions. rsc.org

Exploration of Novel Catalytic Systems for Trichloromethylation and Dehalogenation

The discovery of novel catalysts is paramount for unlocking new reactivity and improving the efficiency of reactions involving the trichloromethyl group. A major breakthrough has been the application of photoredox catalysis, which uses visible light to drive chemical transformations.

One prominent example is the development of an enantioselective, catalytic trichloromethylation of 2-acyl imidazoles and 2-acylpyridines. nih.govacs.org This system uniquely employs a single chiral iridium complex that serves a dual role: it acts as a chiral Lewis acid and as a precursor to a visible-light-triggered photoredox catalyst. nih.govacs.org This method achieves high enantiomeric excess (≥99%) for several products. Iridium photoredox catalysts have also been applied to other transformations, such as trichloromethylative olefin lactonization, yielding complex lactones with high regio- and stereoselectivity. researchgate.net

In the realm of dehalogenation, visible-light-driven copper catalysis has emerged as a powerful tool for the selective dechlorination of trichloroacetic acid to the synthetically useful monochloroacetic acid. nih.govacs.org This process is notable for its use of environmentally benign reagents like ascorbic acid as a hydrogen atom source and a water/ethanol solvent system. nih.govacs.org Mechanistic studies have revealed the multiple roles of the copper catalyst in photoexcitation and substrate activation. nih.govacs.org Broader reviews of the catalytic chemistry of dehalogenation highlight the importance of supported noble metal-containing catalysts for breaking down polychlorinated hydrocarbons. epa.gov

The table below summarizes key findings in novel catalytic systems for trichloromethylation.

| Catalytic System | Reaction Type | Key Features | Reference |

| Chiral Iridium Complex / Visible Light | Enantioselective Trichloromethylation | Dual-function catalyst (Lewis acid & photoredox); High enantioselectivity (≥99% ee). | nih.gov, acs.org |

| Copper(I) / Visible Light | Dehalogenation of Trichloroacetic Acid | Uses ascorbic acid and water/ethanol; Selectively forms monochloroacetic acid. | nih.gov, acs.org |

| Iridium Photoredox Catalyst | Trichloromethylative Olefin Lactonization | Proceeds at room temperature; High regio- and stereoselectivity. | researchgate.net |

| FeCl₂ / NaDCC | Selective Chlorination | Uses an eco-friendly chlorine donor; Mild conditions, high selectivity for terpenic olefins. | rsc.org |

Integration of Computational Chemistry for Predictive Design of Reactivity

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and predicting the reactivity of novel compounds, saving significant time and resources in the lab. For reactions involving trichloromethyl groups, theoretical methods are providing unprecedented insight.

The mechanism of the visible-light-driven, iridium-catalyzed trichloromethylation of acylpyridines has been characterized in detail using Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (ONIOM) methods. rsc.org These calculations successfully reproduced experimental data, including the enantiomeric excess, and identified the origin of selectivity as the steric repulsion between the incoming trichloromethyl radical and the catalyst's ligands. rsc.org

Computational studies have also been used to assess the fundamental reactivity of the trichloromethyl group. DFT calculations revealed that when attached to an electron-withdrawing moiety, the chlorine atoms of a trichloromethyl group can exhibit electrophilic behavior due to the presence of "σ-holes". rsc.orgresearchgate.net This insight explains the mechanism of chemical reduction by sulfur nucleophiles, where a halogen bond-type interaction facilitates the abstraction of a chlorine atom. rsc.orgresearchgate.net

Looking forward, machine learning is emerging as a powerful approach for predicting general chemical reactivity. nih.gov By combining machine learning with conventional reaction indices, regression models are being developed to predict electrophilicity and nucleophilicity with high precision. nih.gov Software platforms like PREDICTOR aim to create a "cyber-expert" that uses quantum chemical modeling and a reaction database to help chemists discover new reactions. dtic.mil These predictive tools will be crucial for designing novel, selective transformations for complex molecules containing groups like trichloromethyl.

Understanding and Mitigating Unintended Formation Pathways of Trichloromethyl Compounds

While the intentional synthesis of trichloromethyl compounds is a focus of synthetic chemistry, their unintended formation in the environment is a significant concern. A critical area of research is dedicated to understanding the natural processes that lead to the formation of compounds like trichloromethane and trichloroacetic acid. nih.gov

A comprehensive review of the literature has highlighted that the mechanisms involved in the natural formation of trichloromethyl compounds in the terrestrial environment share similarities with the reactions that occur during industrial chemical chlorination of organic material. nih.gov This suggests that knowledge from the well-studied field of chemical chlorination can be transferred to better understand natural organohalogen formation. nih.gov These natural pathways are important as they contribute to the burden of chlorine in the lower atmosphere and can lead to high concentrations in soil and groundwater. nih.gov

Research in this area aims to identify the specific precursors and environmental conditions that facilitate this unintended synthesis. Understanding these pathways is the first step toward developing strategies to mitigate the formation of these compounds. Future research needs identified include a more complete elucidation of the mechanisms occurring during the natural formation of trichloromethyl compounds to fill existing knowledge gaps. nih.gov

Advanced Characterization of Transient Species and Reaction Intermediates

The reactions of trichloromethyl trichloroacetate and related compounds often proceed through highly reactive, short-lived intermediates. The direct observation and characterization of these transient species are crucial for a complete understanding of reaction mechanisms and for designing more selective reactions.

Pulse radiolysis is a powerful technique for studying fast reactions involving radical species. It has been used to study the reactivity of the trichloromethyl radical (•CCl₃) and the trichloromethylperoxyl radical (CCl₃OO•). capes.gov.br These studies provide quantitative kinetic data, such as the bimolecular rate constants for their reaction with other molecules. For instance, the reaction rate with C₆₀ was determined, and the transient absorption spectra of the resulting radical adducts were characterized. capes.gov.br

Kinetic Data for Trichloromethyl Radical Reactions

| Radical Species | Reactant | Bimolecular Rate Constant (mol⁻¹ dm³ s⁻¹) | Technique | Reference |

|---|---|---|---|---|

| •CCl₃ | C₆₀ | (2.7 ± 0.5) × 10⁸ | Pulse Radiolysis | capes.gov.br |

In addition to radicals, other intermediates like the trichloromethyl anion (⁻:CCl₃) and dichlorocarbene (B158193) (:CCl₂) are known to be involved in reactions starting from trichloromethyl compounds. chegg.comchegg.com The decarboxylation of trichloroacetate is a classic method for generating these species. acs.org Advanced spectroscopic techniques, in combination with kinetic studies, are used to probe reaction pathways. For example, in the copper-catalyzed dehalogenation of trichloroacetic acid, a combination of spectroscopy, X-ray crystallography, and kinetic monitoring was essential to unravel the complex roles of different copper species and identify the turnover-limiting steps in the catalytic cycle. nih.govacs.org

The continued development of advanced experimental techniques, coupled with computational modeling, will be essential for the direct observation and characterization of these fleeting intermediates, ultimately enabling more precise control over the outcome of chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.